4-(Trifluoromethyl)benzoic acid

概述

描述

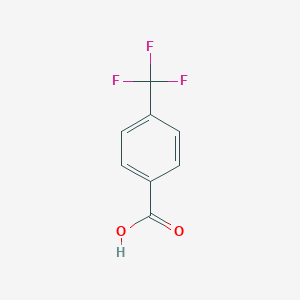

4-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties and reactivity. It is widely used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of benzoic acid derivatives. For instance, the reaction of 4-bromobenzoic acid with trifluoromethyl iodide in the presence of a palladium catalyst can yield this compound . Another method involves the direct introduction of the trifluoromethyl group using trifluoromethylating agents such as Ruppert-Prakash reagent (CF3TMS) under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These processes often use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield .

化学反应分析

Types of Reactions

4-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Trifluoromethylating Agents: Such as CF3TMS for introducing the trifluoromethyl group.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Alcohols: Produced by the reduction of the carboxylic acid group.

Higher Oxidation State Compounds: Resulting from oxidation reactions.

科学研究应用

Medicinal Chemistry

Antimycobacterial Activity

One of the most notable applications of 4-(trifluoromethyl)benzoic acid is in the synthesis of salicylanilide derivatives, which exhibit significant antibacterial properties against mycobacterial strains, including Mycobacterium tuberculosis and M. avium. Research indicates that these derivatives show minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L, demonstrating comparable efficacy to standard drugs like isoniazid . The salicylanilide 4-(trifluoromethyl)benzoates have been identified as potential agents for combating drug-resistant tuberculosis due to their lack of cross-resistance with conventional antibiotics .

Antifungal Properties

In addition to its antibacterial effects, salicylanilides synthesized from this compound also exhibit antifungal activity. Studies have shown that these compounds can inhibit various fungal strains, indicating their broad-spectrum antimicrobial potential .

Material Science

Organic Photovoltaics

this compound has been utilized in the development of self-assembled monolayers (SAMs) for organic photovoltaics. A study demonstrated that applying a SAM of this compound improved the power conversion efficiency (PCE) of perovskite solar cells from 16.84% to 18.67% . This enhancement is attributed to the compound's ability to regulate interfacial properties, which is crucial for optimizing charge transport and reducing recombination losses in solar cells.

Analytical Chemistry

Internal Standard in GC/MS Analysis

In analytical chemistry, this compound serves as an internal standard for the ultra-trace analysis of fluorinated aromatic carboxylic acids using gas chromatography-mass spectrometry (GC/MS). Its unique spectral characteristics facilitate accurate quantification and identification of complex mixtures .

Summary Table of Applications

Case Study 1: Antibacterial Efficacy

A study evaluated eighteen salicylanilide derivatives synthesized from this compound against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several compounds displayed MICs comparable to standard treatments, highlighting their potential as new therapeutic agents against resistant strains .

Case Study 2: Solar Cell Efficiency

Research on the application of this compound in organic photovoltaics revealed that its incorporation into SAMs significantly improved the efficiency of solar cells. This study underscores the importance of molecular design in enhancing energy conversion technologies .

作用机制

The mechanism of action of 4-(Trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the bioavailability of pharmaceuticals. Additionally, the compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .

相似化合物的比较

Similar Compounds

- 2-(Trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

- 4-Fluorobenzoic acid

- 4-Methoxybenzoic acid

Uniqueness

4-(Trifluoromethyl)benzoic acid is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its reactivity and physical properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

生物活性

4-(Trifluoromethyl)benzoic acid, also known as p-carboxybenzotrifluoride, is an organofluorine compound characterized by a benzene ring substituted with a trifluoromethyl group and a carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis of derivatives, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of salicylanilide derivatives containing this compound. These compounds have been tested against various bacterial strains, including drug-resistant Mycobacterium tuberculosis.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : The MICs for mycobacterial strains ranged from 0.5 to 32 μmol/L, with some derivatives exhibiting superior activity compared to standard drugs like isoniazid and benzylpenicillin .

- Gram-positive vs. Gram-negative Bacteria : The compounds displayed notable effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), while Gram-negative bacteria were less susceptible .

- Resistance Profiles : Notably, these salicylanilide derivatives did not show cross-resistance with conventional antimycobacterial drugs, indicating their potential as new therapeutic agents against multidrug-resistant tuberculosis .

Antifungal Activity

The antifungal activity of salicylanilide esters with this compound has also been explored. These compounds were evaluated against various fungal strains.

Key Findings:

- In Vitro Evaluation : The antifungal activity was assessed against eight fungal strains, revealing that the derivatives exhibited varying levels of susceptibility. Moulds showed higher susceptibility compared to yeasts, with MICs generally higher for yeast strains .

- Esterification Effects : The process of esterification with this compound did not consistently enhance antifungal potency. Some esters demonstrated improved activity, while others did not dissolve well in testing media, complicating the assessment .

- Specific Activities : Certain derivatives showed low MIC values against Trichophyton mentagrophytes and Aspergillus species, indicating potential for development as antifungal agents .

Synthesis and Structure-Activity Relationships

The synthesis of salicylanilide esters involving this compound has been documented. These compounds were synthesized using coupling reactions that yielded esters with varying lipophilicity and biological activity.

Table 1: Summary of Biological Activities

| Compound | MIC (μmol/L) | Activity Type | Target Organism |

|---|---|---|---|

| Salicylanilide 1o | 1–4 | Antimycobacterial | M. tuberculosis |

| Salicylanilide 1r | ≤1 | Antimycobacterial | M. kansasii |

| Salicylanilide 2j | <10 | Antifungal | T. mentagrophytes |

| Salicylanilide 2h | <5 | Antifungal | A. fumigatus |

Case Studies

Several case studies have illustrated the practical applications of these compounds:

- Antimycobacterial Efficacy : Research demonstrated that salicylanilide derivatives could effectively inhibit drug-resistant strains of M. tuberculosis at concentrations comparable to those required for sensitive strains .

- Environmental Impact : Studies on the degradation of trifluoromethyl benzoates in environmental contexts revealed insights into their metabolic pathways in microbial systems, suggesting that these compounds may also play roles in bioremediation efforts .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-(Trifluoromethyl)benzoic acid?

- Methodology : The compound is typically synthesized via coupling reactions using agents like N,N′-dicyclohexylcarbodiimide (DCC) in dry dimethylformamide (DMF). Purification involves recrystallization from ethanol or aqueous acetic acid, with purity confirmed by melting point analysis (220–222°C) and NMR spectroscopy .

- Key Data : Melting point (mp) discrepancies (e.g., 220–222°C vs. 287.5–293.5°C for derivatives) should be cross-checked using differential scanning calorimetry (DSC) to validate phase transitions .

Q. How is this compound characterized in analytical chemistry?

- Methodology : Use NMR, NMR, and GC/MS for structural confirmation. The compound serves as an internal standard in NMR for quantifying fluorinated analytes due to its distinct trifluoromethyl signal .

- Data Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 98 at HF/6-31G* level) to resolve ambiguities in peak assignments .

Q. What are the solubility properties of this compound?

- Methodology : Solubility in polar solvents (e.g., DMF, ethanol) is well-documented, but conflicting reports on water solubility require empirical validation via gravimetric analysis or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling elucidate the structural and electronic properties of this compound?

- Methodology : Perform ab initio calculations (e.g., HF/6-31G*) to optimize geometry and predict electrostatic potentials. Overlay computational models with crystallographic data (e.g., SHELXL-refined structures) to analyze steric effects of the trifluoromethyl group .

- Application : Study binding interactions in enzyme inhibition (e.g., ribosome-inactivating proteins) by aligning the compound with pharmacophores like D-luciferin .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology : Use dual software (SHELX and SIR97) for structure solution and refinement. For twinned crystals, employ SHELXL’s twin-law optimization and validate with R-factor convergence analysis .

- Case Study : Compare refined coordinates with Cambridge Structural Database entries to identify common positional errors in trifluoromethyl-containing aromatic systems .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in drug design?

- Methodology : Synthesize derivatives (e.g., salicylanilide esters) and assay biological activity (e.g., antimycotic or anti-inflammatory effects). Corrogate SAR using Hammett σ constants to quantify electron-withdrawing effects of the CF group .

- Data Analysis : Cross-reference IC values with computational docking scores (AutoDock Vina) to prioritize candidates for in vivo testing .

Q. What experimental protocols mitigate discrepancies in thermal stability data for this compound?

属性

IUPAC Name |

4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKPKONEIZGROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060018 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-24-3 | |

| Record name | 4-(Trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYL BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA05X8S21Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。